molecular formula C22H21F2PS B14314848 Bis(4-fluorophenyl)(sulfanylidene)(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane CAS No. 110407-62-0

Bis(4-fluorophenyl)(sulfanylidene)(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane

Cat. No.: B14314848
CAS No.: 110407-62-0
M. Wt: 386.4 g/mol
InChI Key: YMRWOKDYGKQCLH-UHFFFAOYSA-N
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Description

Bis(4-fluorophenyl)(sulfanylidene)(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane is a complex organophosphorus compound It features a phosphane core with two 4-fluorophenyl groups and a sulfanylidene group attached to a 2,3,5,6-tetramethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-fluorophenyl)(sulfanylidene)(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane typically involves the reaction of 4-fluorophenyl lithium with a suitable phosphane precursor under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is then treated with a sulfanylidene source to introduce the sulfanylidene group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(4-fluorophenyl)(sulfanylidene)(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphane oxides.

    Reduction: Reduction reactions can convert it into phosphane hydrides.

    Substitution: The fluorine atoms can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include phosphane oxides, phosphane hydrides, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

Bis(4-fluorophenyl)(sulfanylidene)(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.

    Industry: It is used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Bis(4-fluorophenyl)(sulfanylidene)(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes or receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The sulfanylidene group plays a crucial role in stabilizing these complexes and enhancing their reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-fluorophenyl)(sulfanylidene)(phenyl)-lambda~5~-phosphane
  • Bis(4-fluorophenyl)(sulfanylidene)(4-methylphenyl)-lambda~5~-phosphane

Uniqueness

The uniqueness of Bis(4-fluorophenyl)(sulfanylidene)(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane lies in its tetramethylphenyl group, which provides steric hindrance and influences the compound’s reactivity and stability

Properties

CAS No.

110407-62-0

Molecular Formula

C22H21F2PS

Molecular Weight

386.4 g/mol

IUPAC Name

bis(4-fluorophenyl)-sulfanylidene-(2,3,5,6-tetramethylphenyl)-λ5-phosphane

InChI

InChI=1S/C22H21F2PS/c1-14-13-15(2)17(4)22(16(14)3)25(26,20-9-5-18(23)6-10-20)21-11-7-19(24)8-12-21/h5-13H,1-4H3

InChI Key

YMRWOKDYGKQCLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)P(=S)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C)C

Origin of Product

United States

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